molecular formula C11H23NS B13021744 N-(2-Ethylbutyl)-2,2-dimethylthietan-3-amine

N-(2-Ethylbutyl)-2,2-dimethylthietan-3-amine

Cat. No.: B13021744
M. Wt: 201.37 g/mol
InChI Key: XUUHBRNXOYUXMI-UHFFFAOYSA-N
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Description

N-(2-Ethylbutyl)-2,2-dimethylthietan-3-amine is an organic compound characterized by its unique structure, which includes a thietan ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylbutyl)-2,2-dimethylthietan-3-amine typically involves the reaction of 2,2-dimethylthietan-3-one with 2-ethylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylbutyl)-2,2-dimethylthietan-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan ring to a more saturated structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Ethylbutyl)-2,2-dimethylthietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Ethylbutyl)-2,2-dimethylthietan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The thietan ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethylhexyl)-2,2-dimethylthietan-3-amine
  • N-(2-Propyl)-2,2-dimethylthietan-3-amine
  • N-(2-Butyl)-2,2-dimethylthietan-3-amine

Uniqueness

N-(2-Ethylbutyl)-2,2-dimethylthietan-3-amine is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

N-(2-ethylbutyl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C11H23NS/c1-5-9(6-2)7-12-10-8-13-11(10,3)4/h9-10,12H,5-8H2,1-4H3

InChI Key

XUUHBRNXOYUXMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1CSC1(C)C

Origin of Product

United States

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